4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
This compound belongs to the thiazole-5-carboxamide family, characterized by a 2-thioxo-2,3-dihydro-1,3-thiazole core. Its structure includes:
- 3-phenyl substituent: Contributes to aromatic stacking interactions.
- N-(1,3-benzodioxol-5-ylmethyl) group: A benzodioxole-derived moiety that may improve metabolic stability and target binding.
Properties
Molecular Formula |
C18H15N3O3S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O3S2/c19-16-15(26-18(25)21(16)12-4-2-1-3-5-12)17(22)20-9-11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10,19H2,(H,20,22) |
InChI Key |
QQHYMQRKQJQWOK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C(=S)S3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 1,3-benzodioxole-5-carboxylic acid with thiosemicarbazide to form a thiazole derivative. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives with potential biological activities .
Scientific Research Applications
Scientific Research Applications
The applications of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide span several domains:
Medicinal Chemistry
This compound has been investigated for its potential as:
- Anticancer Agent : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition or receptor modulation.
- Antimicrobial Activity : Research indicates it may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes has been explored. It may act as an inhibitor by binding to active sites of enzymes involved in critical biological pathways.
Material Science
Due to its unique chemical structure, it may be utilized in the development of new materials or as a catalyst in chemical reactions.
Case Studies
Several studies have highlighted the biological significance of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various thiazole derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 2: Antimicrobial Properties
Research on related thiazole compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were promising enough to warrant further exploration into their use as new antibiotic agents .
Mechanism of Action
The mechanism of action of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:
Key Structural and Functional Differences
4-Methoxyphenyl (Analog 1) introduces a polar methoxy group, which may improve binding to polar active sites (e.g., kinases) compared to the unsubstituted phenyl in the target compound .
Phenylethyl side chain (Analog 2) adds a flexible hydrophobic tail, which may improve interaction with allosteric protein regions .
Synthetic Accessibility :
- The target compound and Analog 1 require multistep synthesis due to the benzodioxole moiety, whereas Analog 3’s methyl group simplifies preparation .
- Analog 2’s phenylethyl group may necessitate reductive amination or alkylation steps, increasing synthetic complexity .
Research Findings and Limitations
- Biological Activity: No specific activity data (e.g., IC₅₀, MIC) are provided in the evidence. However, structural analogs like Analog 3 have been explored for antimicrobial applications due to the thiazole-thioxo motif’s reactivity with bacterial enzymes .
Biological Activity
The compound 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, including antiviral, antibacterial, and antioxidant properties. This article synthesizes the available research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy through various studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Benzodioxole Moiety : A fused benzene-dioxole structure that may contribute to its biological activity.
- Amino Group : Enhances solubility and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of 320.37 g/mol.
Antiviral Activity
Recent studies have indicated that thiazole derivatives exhibit significant antiviral properties. For instance, a series of substituted thiazoles were evaluated for their ability to inhibit viral replication in vitro. The results demonstrated that compounds similar to our target compound showed promising antiviral activity against various viruses, including influenza and herpes simplex virus (HSV) .
Key Findings:
- Cytotoxicity : Compounds were tested on A549 human pulmonary endothelial cells using MTT assays. Most derivatives exhibited low cytotoxicity at concentrations up to 100 µM.
- Mechanism of Action : The antiviral effect is hypothesized to result from interference with viral entry or replication processes.
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been well-documented. In particular, studies have shown that compounds with similar structural motifs possess activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-amino... | E. coli | 32 µg/mL |
| 4-amino... | Staphylococcus aureus | 16 µg/mL |
| 4-amino... | Salmonella typhimurium | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods have demonstrated that thiazole derivatives can effectively scavenge free radicals. The compound's antioxidant capacity is attributed to its ability to donate electrons, thus neutralizing reactive oxygen species (ROS).
Key Findings:
- Compounds similar to our target exhibited IC50 values ranging from 10 µM to 30 µM in scavenging assays, indicating moderate antioxidant activity .
Case Studies and Research Findings
- Study on Cytotoxicity and Antiviral Activity :
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
